Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-
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Overview
Description
Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- is an organic compound with the molecular formula C14H20O2Si. This compound is characterized by the presence of a cyclopentanone ring substituted with a phenyl group and a trimethylsilyl ether group. It is commonly used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form the corresponding phenyl-substituted cyclopentanone. This intermediate is then treated with trimethylsilyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
the general approach involves the use of Grignard reagents and trimethylsilylating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The phenyl group enhances the compound’s stability and reactivity by providing resonance stabilization .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanone, 2-methyl-
- Cyclopentanone, 2-phenyl-
- Cyclopentanone, 2-(trimethylsilyl)oxy-
Uniqueness
Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- is unique due to the presence of both a phenyl group and a trimethylsilyl ether group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
CAS No. |
223905-13-3 |
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Molecular Formula |
C15H22O2Si |
Molecular Weight |
262.42 g/mol |
IUPAC Name |
2-[phenyl(trimethylsilyloxy)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H22O2Si/c1-18(2,3)17-15(12-8-5-4-6-9-12)13-10-7-11-14(13)16/h4-6,8-9,13,15H,7,10-11H2,1-3H3 |
InChI Key |
MCPJTCBVKHDKCN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C1CCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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